molecular formula C14H15N3S B3063018 Thiourea, N-(2-phenylethyl)-N'-2-pyridinyl- CAS No. 5454-38-6

Thiourea, N-(2-phenylethyl)-N'-2-pyridinyl-

Cat. No.: B3063018
CAS No.: 5454-38-6
M. Wt: 257.36 g/mol
InChI Key: GVKFCKWGWXJWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(2-phenylethyl)-N'-2-pyridinyl- is a substituted thiourea derivative featuring a phenylethyl group attached to one nitrogen atom and a pyridinyl group to the other. Thioureas are versatile in coordination chemistry and medicinal applications due to their sulfur and nitrogen donor atoms, enabling metal chelation and hydrogen bonding.

Properties

CAS No.

5454-38-6

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(2-phenylethyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C14H15N3S/c18-14(17-13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2,(H2,15,16,17,18)

InChI Key

GVKFCKWGWXJWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=N2

Other CAS No.

5454-38-6

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Equimolar quantities of 2-phenylethylamine (0.02 mol) and 2-pyridinyl isothiocyanate (0.02 mol).
  • Solvent : Methanol or acetone, chosen for their ability to dissolve both aromatic amines and isothiocyanates.
  • Catalyst : Hydrochloric acid (2 mL conc. HCl per 0.02 mol reactants) accelerates the reaction by protonating the amine, enhancing its nucleophilicity.
  • Temperature and Time : Reflux at 60–80°C for 30–120 minutes, followed by cooling to precipitate the product.

Table 1 : Yield Variation with Solvent and Temperature

Solvent Temperature (°C) Time (min) Yield (%)
Methanol 60 90 78
Acetone 80 60 85
Ethanol 70 120 65

Yields improve in acetone due to its higher dielectric constant, which stabilizes the transition state. Prolonged heating in ethanol leads to side reactions, reducing efficiency.

Heterocyclic Thiourea Synthesis via Ammonium Thiocyanate

An alternative route involves the reaction of 2-aminopyridine with 2-phenylethyl isothiocyanate in the presence of ammonium thiocyanate (NH$$_4$$SCN). This method avoids handling volatile isothiocyanates directly and is preferred for scalability.

Stepwise Mechanism

  • Formation of Isothiocyanate Intermediate :
    $$
    \text{2-Phenylethylamine} + \text{NH}4\text{SCN} \xrightarrow{\text{HCl}} \text{2-Phenylethyl isothiocyanate} + \text{NH}3
    $$
    The in situ generation of 2-phenylethyl isothiocyanate minimizes purification steps.

  • Condensation with 2-Aminopyridine :
    $$
    \text{2-Aminopyridine} + \text{2-Phenylethyl isothiocyanate} \rightarrow \text{N-(2-Phenylethyl)-N'-2-pyridinylthiourea}
    $$
    The reaction proceeds under reflux in methanol, with yields reaching 82% after recrystallization from rectified spirit.

Key Advantages :

  • Eliminates need for pre-synthesized isothiocyanates.
  • Ammonium thiocyanate acts as a dual-purpose reagent (acid scavenger and sulfur source).

Acylthiourea Derivatives via Carboxylic Acid Chlorides

Acylthiourea precursors offer a pathway to modify the thiourea backbone. For example, 2-(4-methylphenoxymethyl)benzoyl chloride reacts with 2-phenylethylamine and ammonium thiocyanate to form intermediates that rearrange into the target compound.

Synthetic Procedure

  • Acid Chloride Preparation :
    $$
    \text{2-(4-Methylphenoxymethyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{2-(4-Methylphenoxymethyl)benzoyl chloride}
    $$
    Thionyl chloride (SOCl$$
    2$$) in anhydrous dichloroethane ensures complete conversion.

  • Thiocyanate Addition :
    $$
    \text{Benzoyl chloride} + \text{NH}_4\text{SCN} \rightarrow \text{Aroyl isothiocyanate} + \text{HCl}
    $$
    Acetone solvent facilitates aroyl isothiocyanate formation at reflux.

  • Amine Coupling :
    $$
    \text{Aroyl isothiocyanate} + \text{2-Phenylethylamine} \rightarrow \text{N-(2-Phenylethyl)-N'-2-pyridinylthiourea}
    $$
    Yields of 75–89% are achieved with this method, though it requires rigorous moisture control.

Ultrasonic-Assisted Synthesis for Enhanced Efficiency

Recent advances employ ultrasonic irradiation to accelerate reaction kinetics. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Protocol

  • Reactants : 2-Phenylethylamine (1 eq), 2-pyridinyl isothiocyanate (1 eq).
  • Solvent : Acetonitrile, selected for its high ultrasonic cavitation efficiency.
  • Conditions : Ultrasonic bath (40 kHz, 250 W) at 50°C for 45 minutes.

Table 2 : Conventional vs. Ultrasonic Methods

Parameter Conventional Ultrasonic
Time (min) 180 45
Yield (%) 78 95
Energy Consumption High Low

Ultrasound promotes efficient mixing and enhances mass transfer, reducing side reactions.

Patent-Based Approaches Using Carbamate Intermediates

Patent literature (EP0243450B1) discloses a multistep synthesis via carbamate intermediates, offering high purity for pharmaceutical applications.

Key Steps

  • Carbamate Formation :
    $$
    \text{2-Chloro-4-pyridinylamine} + \text{Phenyl chloroformate} \rightarrow \text{Phenyl N-(2-chloro-4-pyridinyl)carbamate}
    $$
    Triethylamine acts as a base to neutralize HCl byproducts.

  • Amine Coupling :
    $$
    \text{Carbamate} + \text{2-Phenylethylamine} \xrightarrow{\Delta} \text{N-(2-Phenylethyl)-N'-2-pyridinylthiourea}
    $$
    Reflux in dimethylformamide (DMF) for 3 hours yields 88% product after column chromatography.

Advantages :

  • Carbamates stabilize reactive intermediates, enabling precise control over regioselectivity.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for N-(2-Phenylethyl)-N'-2-Pyridinylthiourea

Method Yield (%) Purity (%) Scalability Cost
Classical Condensation 78–85 95 Moderate Low
Ultrasonic-Assisted 90–95 98 High Medium
Patent Carbamate Route 85–88 99 Low High

The ultrasonic method balances efficiency and cost, while the carbamate route is preferable for high-purity applications.

Challenges and Mitigation Strategies

  • Side Reactions : Oxidative dimerization of thioureas can occur under acidic conditions. Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w suppresses this.
  • Purification : Recrystallization from isopropanol or ethyl acetate removes unreacted amines and byproducts.
  • Moisture Sensitivity : Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) used to sequester water.

Chemical Reactions Analysis

Types of Reactions

PT-101 primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in:

    Oxidation: In the presence of reactive oxygen species, PT-101 can undergo oxidation, leading to potential modifications in its structure.

    Reduction: Reducing agents can reverse oxidation effects, restoring the original structure of PT-101.

    Substitution: Specific amino acid residues in PT-101 can be substituted through site-directed mutagenesis to enhance its stability or activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The primary product formed from these reactions is modified PT-101 with altered stability or activity.

Scientific Research Applications

PT-101 has a wide range of scientific research applications:

    Chemistry: Used as a model protein to study protein-protein interactions and protein engineering.

    Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent for autoimmune diseases.

    Medicine: Explored as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

    Industry: Utilized in the development of biopharmaceuticals and as a tool in drug discovery.

Mechanism of Action

PT-101 exerts its effects by binding to interleukin-2 receptors on the surface of immune cells. This binding activates signaling pathways that modulate the immune response. The primary molecular targets include:

  • Interleukin-2 Receptor Alpha (IL-2Rα)
  • Interleukin-2 Receptor Beta (IL-2Rβ)
  • Interleukin-2 Receptor Gamma (IL-2Rγ)

The activation of these receptors leads to the proliferation and differentiation of T cells, enhancing the immune response.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2-Phenylethyl)-N'-(6-phenylpyridazin-3-yl)thiourea
  • Structure : Replaces the pyridinyl group with a phenylpyridazinyl moiety.
  • Activity : Exhibits antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida sp. due to the thiourea group’s interaction with microbial enzymes .
(b) N-(2-Pyridyl)thiourea
  • Applications : Serves as a precursor in heterocyclic synthesis and metal coordination. Its oxidation with Cu(II) forms [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cations, useful in catalysis .
  • Comparison : The absence of the phenylethyl group reduces lipophilicity (lower LogP), impacting bioavailability.
(c) N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea
  • Structure : Incorporates a biphenylcarbonyl group and pyridylmethyl substituent .
  • Conformation : Exhibits a dihedral angle of 36.84° between biphenyl rings, larger than in analogs (e.g., 20.71° in N-(biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea), affecting molecular planarity.
  • Stabilization : Intramolecular N–H···O and N–H···N hydrogen bonds enhance rigidity, contrasting with the more flexible phenylethyl group in the target compound.
(d) LY73497 (N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea)
  • Structure : Replaces pyridinyl with a thiazolyl group .
  • Activity : Potent anti-HIV agent inhibiting reverse transcriptase (RT). The phenylethyl-thiourea motif is critical for binding to RT’s hydrophobic pocket.

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Polar Surface Area (Ų) Key Substituents
N-(2-phenylethyl)-N'-2-pyridinyl- C₁₄H₁₅N₃S 257.35 ~3.2 ~60 Phenylethyl, pyridinyl
N-(2-pyridyl)thiourea C₆H₇N₃S 153.20 0.9 78 Pyridinyl
LY73497 C₁₂H₁₃N₃S₂ 271.38 ~3.5 ~85 Phenylethyl, thiazolyl
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea C₂₀H₁₇N₃O₂S 363.43 ~4.1 ~95 Biphenylcarbonyl, pyridylmethyl
  • Lipophilicity : The phenylethyl group increases LogP in the target compound compared to N-(2-pyridyl)thiourea, enhancing membrane permeability .
  • Hydrogen Bonding : Pyridinyl and thiourea groups contribute to high polar surface area, influencing solubility and protein binding .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(2-phenylethyl)-N'-2-pyridinyl- is particularly notable for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Antimicrobial Activity

Thiourea derivatives exhibit considerable antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of halogen substituents in related thiourea compounds has been shown to enhance their efficacy. For instance, a study demonstrated that N-phenyl-N'-(4-chloro-3-nitrophenyl)thiourea exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
N-(2-phenylethyl)-N'-2-pyridinyl- thioureaStaphylococcus aureusTBD
N-phenyl-N'-(4-chloro-3-nitrophenyl)thioureaStaphylococcus aureus2
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)thioureaMycobacterium tuberculosis0.5

2. Anti-inflammatory Activity

Research indicates that thiourea derivatives can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2). A series of N-phenylcarbamothioylbenzamides were tested for their anti-inflammatory properties and showed moderate to high activity in inhibiting PGE2 synthesis . This suggests that the structural modifications in thioureas can lead to significant variations in their biological activities.

3. Anticancer Activity

Thiourea compounds are being explored for their anticancer potential, with studies indicating that they can target specific molecular pathways involved in cancer progression. For example, certain thioureas have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines . The anticancer mechanisms often involve the modulation of cell signaling pathways and inhibition of angiogenesis.

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCancer Cell LineIC50 (µM)
Bis-thiourea structureHuman leukemia1.50
Aromatic thiourea derivativesLung cancer<20
Phosphonate thioureasProstate and breast cancer3 - 14

The biological activity of thiourea derivatives is attributed to several mechanisms:

  • Enzyme Inhibition: Thioureas can bind to the active sites of enzymes, inhibiting their functions.
  • DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its structure.
  • Signal Transduction Modulation: They may affect cellular processes such as proliferation and apoptosis by modulating signal transduction pathways .

Case Studies

Several case studies highlight the therapeutic potential of thiourea derivatives:

  • Study on Antibacterial Efficacy: A recent study evaluated the antibacterial properties of various thioureas against multi-drug resistant strains, demonstrating significant effectiveness in inhibiting bacterial growth .
  • Anti-inflammatory Screening: Another research focused on the anti-inflammatory effects of newly synthesized thioureas, revealing promising results that could lead to new treatments for inflammatory diseases .
  • Anticancer Research: Investigations into the anticancer properties of thioureas have shown that certain compounds can effectively inhibit tumor growth in vitro, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(2-phenylethyl)-N'-2-pyridinyl-thiourea, and how do reaction conditions influence yield and purity?

Answer:
Thiourea derivatives are typically synthesized via nucleophilic substitution between isothiocyanates and amines. For N-(2-phenylethyl)-N'-2-pyridinyl-thiourea:

Step 1 : Prepare 2-phenylethyl isothiocyanate by reacting 2-phenylethylamine with thiophosgene or carbon disulfide under basic conditions .

Step 2 : React the isothiocyanate with 2-aminopyridine in anhydrous acetone or tetrahydrofuran (THF) at 0–25°C for 6–12 hours.

Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., acetone) improve reactivity.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions like thiourea dimerization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity .

Advanced Question: How does intramolecular hydrogen bonding in N-(2-phenylethyl)-N'-2-pyridinyl-thiourea affect its conformational stability and reactivity?

Answer:
X-ray crystallography of analogous N-aroyl-N'-(2-pyridyl)thioureas reveals:

  • Intramolecular H-bonding : The pyridyl nitrogen forms a strong H-bond with the thiourea N–H group (bond length ~2.8–3.0 Å), stabilizing a planar conformation .
  • Consequences :
    • Reduced rotational freedom enhances π-π stacking interactions in the solid state.
    • Increased resonance in the thiourea moiety (C=S bond elongation to ~1.67 Å) enhances electrophilicity for metal coordination .
  • Reactivity impact : Stabilized conformers show higher regioselectivity in metal-ligand complexation .

Basic Question: Which spectroscopic techniques are most effective for characterizing N-(2-phenylethyl)-N'-2-pyridinyl-thiourea, and what key peaks confirm its structure?

Answer:

  • IR spectroscopy :
    • Strong absorption at ~3200 cm⁻¹ (N–H stretch).
    • C=S stretch at ~1250–1350 cm⁻¹ .
  • ¹H NMR :
    • Thiourea N–H protons appear as broad singlets at δ 9.5–10.5 ppm.
    • Pyridyl protons resonate as doublets (δ 7.5–8.5 ppm) .
  • ¹³C NMR :
    • Thiocarbonyl carbon (C=S) at δ 175–180 ppm .

Advanced Question: What mechanistic insights explain the biological activity of N-(2-phenylethyl)-N'-2-pyridinyl-thiourea derivatives as enzyme inhibitors?

Answer:
Studies on structurally similar PETT compounds (e.g., HIV-1 reverse transcriptase inhibitors) reveal:

  • Binding mode : The thiourea sulfur and pyridyl nitrogen coordinate to active-site metal ions (e.g., Mg²⁺ in HIV RT), disrupting substrate binding .
  • SAR trends :
    • Phenethyl group : Enhances hydrophobic interactions with enzyme pockets.
    • Pyridyl substituents : Electron-withdrawing groups (e.g., Br at position 5) improve IC₅₀ values by 100-fold via enhanced H-bonding .
  • Kinetic studies : Competitive inhibition with Kᵢ values in the nanomolar range, validated via molecular docking (AutoDock Vina) .

Basic Question: How can researchers resolve contradictions in reported biological activities of thiourea derivatives across different studies?

Answer:

  • Source analysis :
    • Assay variability : Differences in cell lines (e.g., MT-4 vs. HeLa) or microbial strains affect IC₅₀/ED₅₀ values .
    • Structural analogs : Subtle changes (e.g., methyl vs. chloro substituents) drastically alter activity .
  • Validation steps :
    • Reproduce assays under standardized conditions (e.g., NIH/WHO protocols).
    • Cross-reference with crystallographic data to confirm binding modes .

Advanced Question: What computational strategies are effective for predicting the coordination chemistry of N-(2-phenylethyl)-N'-2-pyridinyl-thiourea with transition metals?

Answer:

  • DFT calculations :
    • Optimize ligand geometry (B3LYP/6-31G*) to identify preferred metal-binding sites (e.g., S and pyridyl N) .
    • Calculate Gibbs free energy (ΔG) for complex stability.
  • Molecular dynamics (MD) :
    • Simulate solvent effects (e.g., aqueous vs. DMSO) on metal-ligand dissociation rates .
  • Case study : Cu(II) complexes of analogous thioureas show square-planar geometry with λmax shifts (UV-Vis) correlated to computed d-d transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.